Z-Glu-OBzl

Overview

Description

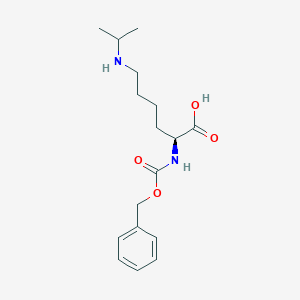

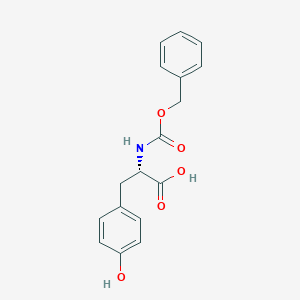

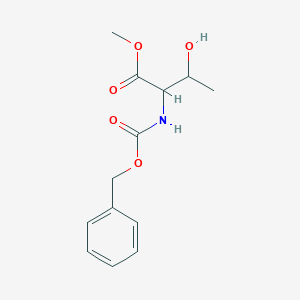

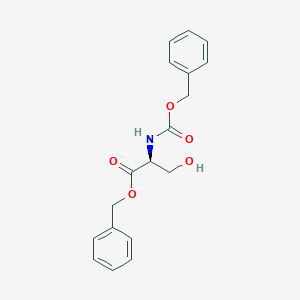

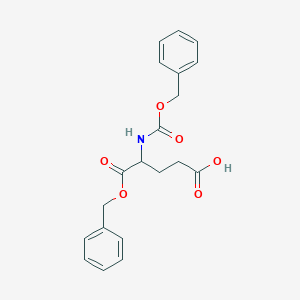

Z-Glu-OBzl is a derivative of glutamic acid . It is used for the γ-modification of glutamic acid, for example, for obtaining the 1- and 2-adamantyl ester, acid-labile γ-carboxyl protecting groups .

Synthesis Analysis

Z-Glu-OBzl can be synthesized using dmap;1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 20 degrees Celsius for 36 hours under an inert atmosphere .Molecular Structure Analysis

The molecular formula of Z-Glu-OBzl is C20H21NO6 . The molecular weight is 371.38 .Chemical Reactions Analysis

Z-Glu-OBzl can be used to obtain δ,ω,ω’-protected arginine via reduction to the alcohol followed by guanidinylation under Mitsunobu conditions .Physical And Chemical Properties Analysis

Z-Glu-OBzl is a solid substance with a white to off-white color . It is soluble in DMSO at a concentration of ≥ 125 mg/mL (336.58 mM) .Scientific Research Applications

Z-Glu-OBzl is used as an intermediate in the synthesis of bioactive substances, such as γ-L-glutamyl-taurine, which has been synthesized from bovine parathyroid powder. This process involves the preparation of Z-Glu(Tau)-OBzl in different ways from Z-Glu-OBzl and further steps like mixed anhydride method followed by oxidation, or the active ester procedure via Z-Glu-(ONp)-OBzl (Sebestyen, Furka, Feuer, Gulyás, & Szókán, 2009).

The compound has been used in the study of chiral recognition ability of oligopeptide derivatives. It was found that a tetrapeptide derivative of Glu(OBzl) is the best candidate material to generate a chiral recognition site (Yoshikawa, Nagai, Moriguchi, & Hiraoka, 2005).

Z-Glu-OBzl has been utilized in the synthesis of protected oligophosphoseryl peptides from bovine caseins. These peptides are synthesized in high yields by stepwise lengthening using Z-Glu-OBzl as a component (Paquet & Johns, 2009).

In peptide synthesis, Z-Glu-OBzl has been used for the selective protection of the γ-carboxyl function of the Glu residue to prevent side reactions and increase solubility in organic solvents (Okada & Mu, 1997).

The compound is also involved in the study of metabolism of oxybenzone in plant systems, where metabolites like oxybenzone-glucoside (OBZ-Glu) were identified (Chen, Huber, May, & Schröder, 2016).

Mechanism of Action

Target of Action

Z-Glu-OBzl is a derivative of glutamic acid

Mode of Action

They can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks .

Pharmacokinetics

Its solubility in dmso is known to be ≥ 125 mg/ml . This information could be relevant for determining its bioavailability and potential routes of administration.

Result of Action

As an ergogenic supplement, it may help prevent exercise-induced muscle damage .

Action Environment

It is known that the compound is stable at room temperature in continental us

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4S)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHKODOUMSMUAF-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426371 | |

| Record name | (4S)-5-(Benzyloxy)-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Glu-OBzl | |

CAS RN |

3705-42-8 | |

| Record name | (4S)-5-(Benzyloxy)-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.